N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide
Description
N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a synthetic organic compound featuring a 1,4-thiazepane ring system, a seven-membered heterocyclic ring containing sulfur and nitrogen. The molecule is further substituted with a furan-2-yl group at the 7-position and an ethoxyphenyl carboxamide moiety at the 4-position.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-2-22-15-7-4-3-6-14(15)19-18(21)20-10-9-17(24-13-11-20)16-8-5-12-23-16/h3-8,12,17H,2,9-11,13H2,1H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNMLIYCVXQTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCC(SCC2)C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiazepane ring.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction with a suitable furan derivative.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is attached via a substitution reaction, often using an ethoxyphenyl halide as the reagent.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the ethoxyphenyl and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that compounds similar to N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide exhibit notable anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory process.
A study demonstrated that derivatives of thiazepane compounds showed a significant reduction in inflammation markers in animal models, suggesting their potential for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Anticancer Potential
The thiazepane scaffold has been explored for its anticancer properties. Compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
In vitro studies have reported that this compound can inhibit the growth of cancer cells through mechanisms involving the modulation of signaling pathways associated with cell survival and apoptosis . For example, compounds with similar configurations have been tested against breast and lung cancer cells, showing promising results in reducing tumor growth.
Antimicrobial Activity
Emerging research highlights the antimicrobial effects of thiazepane derivatives against both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes required for bacterial survival.
Studies have indicated that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antibiotic agent .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Biological Activity : While direct data for the target compound are lacking, LMM11’s antifungal profile suggests that furan-2-yl and carboxamide groups are pharmacophoric elements. The thiazepane’s larger ring may improve target selectivity or pharmacokinetics .
- Structural Analysis Tools : Programs like SHELX and ORTEP-3 are critical for resolving complex heterocyclic structures, enabling precise conformational analysis .
- Safety Considerations : The thermochrome pigment’s hazard profile (e.g., H315-H319 warnings) underscores the importance of substituent effects on toxicity, a factor relevant to the target compound’s development .
Biological Activity
N-(2-ethoxyphenyl)-7-(furan-2-yl)-1,4-thiazepane-4-carboxamide is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies. The information is drawn from diverse sources to ensure a comprehensive understanding of the compound's properties.
Chemical Structure and Properties
The compound features a thiazepane ring, which is known for its significance in medicinal chemistry. Its structure can be represented as follows:
- Molecular Formula : C16H18N2O3S
- Molecular Weight : 318.39 g/mol
- SMILES Notation : CCOC1=CC=C(C=C1)N2CCSC(C2=O)C(=O)N
Anticonvulsant Activity
Recent studies have evaluated the anticonvulsant properties of thiazepane derivatives, including those similar to this compound. For instance, compounds with structural similarities were tested in mouse seizure models, demonstrating significant anticonvulsant effects comparable to standard treatments like phenytoin. These findings suggest that the thiazepane framework may contribute to neuroprotective effects .
Analgesic Effects
The compound has also shown promise in analgesic activity. In studies where various thiazepane derivatives were assessed for their pain-relieving properties using thermal stimulus techniques, some exhibited potent analgesic effects. This suggests that this compound could be developed further for pain management applications .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- NMDA Receptor Modulation : Compounds similar to this compound have been shown to modulate NMDA receptors, which play a crucial role in synaptic plasticity and memory function. This modulation may underlie some of the neuroprotective and anticonvulsant effects observed .
- Histamine Receptor Interaction : The compound may also interact with histamine receptors, which are involved in various physiological functions including immune response and neurotransmission. Such interactions could enhance its therapeutic profile .
Study 1: Anticonvulsant Screening
A study involving a series of thiazepane derivatives demonstrated that compounds structurally related to this compound provided complete protection against seizures in animal models after specific time intervals. The results indicated that these compounds could serve as effective anticonvulsants without significant neurotoxic or hepatotoxic effects .
Study 2: Analgesic Evaluation
In another study assessing the analgesic properties of thiazepane derivatives, several compounds were found to exhibit significant analgesic activity when compared to standard analgesics like diclofenac. This highlights the potential of this compound as a candidate for pain relief therapies .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
